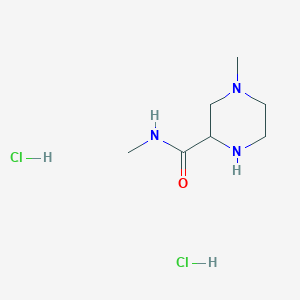
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol
Übersicht
Beschreibung
“(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H10ClNO3 and a molecular weight of 203.62 . It is a halogenated heterocycle and is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound is COc1ncc(Cl)c(CO)c1OC . The InChI key is XWRWXEJYFJSPML-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol” is a solid . Its empirical formula is C8H10ClNO3 and it has a molecular weight of 203.62 .Wissenschaftliche Forschungsanwendungen
Synthesis of Methoxylated Pyrrolinones
- Studies have demonstrated the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, utilizing compounds like (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol. This process is significant in medicinal chemistry and agrochemicals (Bellesia et al., 2001).
Catalysis in Glycerol Condensation
- Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, involving (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol, has been explored. These investigations are crucial in the field of renewable chemicals and potential novel platform chemicals (Deutsch et al., 2007).
Reactions with Copper(II) Complexes
- The reaction of certain copper(II) complexes with dimethyl acetylenedicarboxylate in different solvents, including methanol, has been studied. These reactions, involving compounds like (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol, are vital for understanding the role of solvents in complex chemical reactions (Castellani & Millini, 1984).
Catalytic Oligomerization of Ethylene
- Research on nickel complexes with bidentate N,O-type ligands, including derivatives of (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol, has shown applications in the catalytic oligomerization of ethylene. These findings are pivotal in polymer chemistry and industrial processes (Kermagoret & Braunstein, 2008).
Biocatalysis in Liquid-Liquid Biphasic Systems
- A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been conducted. This research is crucial in green chemistry and efficient synthesis techniques (Chen et al., 2021).
Condensing Agents in Chemical Synthesis
- The use of compounds related to (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol as efficient condensing agents in the formation of amides and esters has been investigated. These studies are important in organic synthesis and pharmaceutical chemistry (Kunishima et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2,3-dimethoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWXEJYFJSPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263319 | |
| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol | |
CAS RN |
1305324-85-9 | |
| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)





![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)

